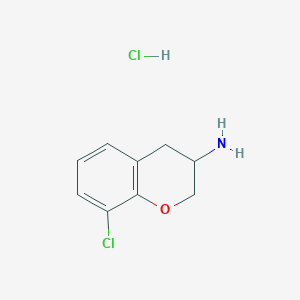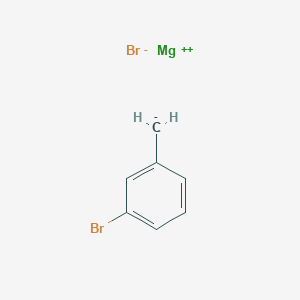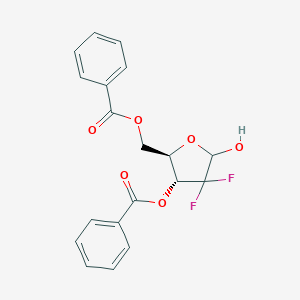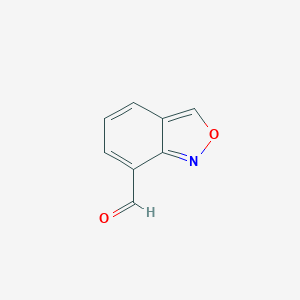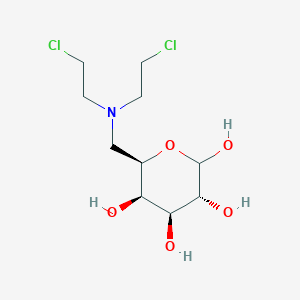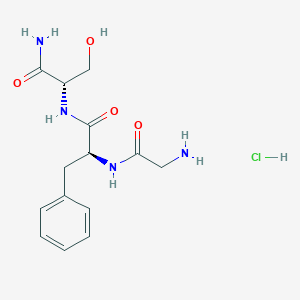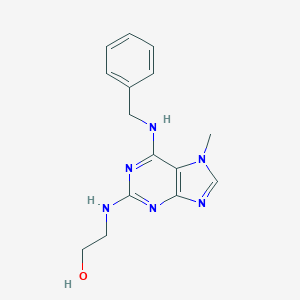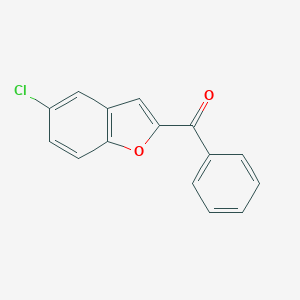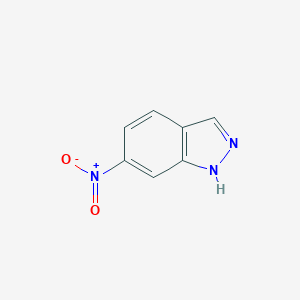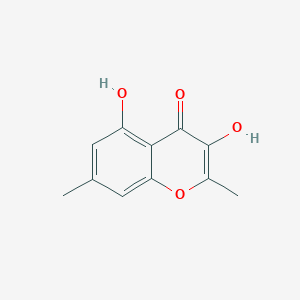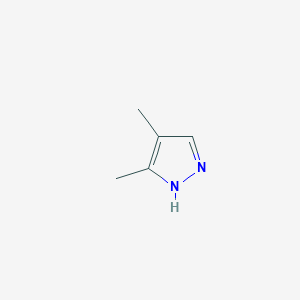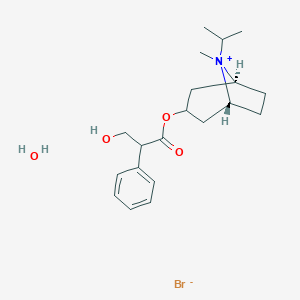
Atrovent
説明
Synthesis Analysis
The synthesis of Atrovent involves a complex chemical process that yields a bronchodilator used primarily in the management of respiratory conditions. A notable approach includes the total syntheses of related compounds through a naphthalene-annulation method, demonstrating the intricate chemistry involved in developing respiratory treatments (Matsushita et al., 2017).
Molecular Structure Analysis
The molecular structure of Atrovent plays a crucial role in its function as a respiratory treatment. Techniques like OLEX2 provide insights into determining, visualizing, and analyzing molecular crystal structures, essential for understanding how Atrovent interacts at the molecular level (Dolomanov et al., 2009).
Chemical Reactions and Properties
Atrovent's efficacy in treating respiratory conditions is closely tied to its chemical reactions and properties. A study on the physicochemical compatibility and aerosol characteristics of Atrovent mixed with other inhalation medications highlights its stability and efficient delivery mechanism, crucial for patient treatment (Chen et al., 2020).
Physical Properties Analysis
Understanding Atrovent's physical properties is essential for its formulation and delivery as a respiratory treatment. Techniques like Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) offer valuable insights into the interactions at the molecular level, providing a deeper understanding of its behavior in various conditions (Mojet, Ebbesen, & Lefferts, 2010).
科学的研究の応用
-
Pharmaceutics
- Application : Atrovent is used in the treatment of respiratory diseases. It’s common practice to mix different inhalation solutions for simultaneous inhalation .
- Methods : The study tested the physicochemical compatibility and aerosol characteristics of Atrovent mixed with other inhalation medications. They used pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient .
- Results : No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures. With the increase in nebulization volume after mixing, fine particle dose (FPD) and total active drug delivered showed statistically significant improvements, while the active drug delivery rate decreased compared to the single-drug preparations .
-
Cardiology
- Application : Atrovent is used to investigate the effects on heart rate variability (HRV) .
- Methods : A randomized, double-blind, crossover design study was conducted on 13 healthy volunteers. Salbutamol, ipratropium or placebo was administered in three different testing sessions. HRV were assessed in the supine position and during handgrip exercise before and after taking each drug .
- Results : Ipratropium administration resulted in a reduced mean-RR, SDNN and RMSSD during handgrip exercise compared with baseline values. This effect was not detected with salbutamol or placebo administration .
-
Respiratory Medicine
- Application : Atrovent is used in the treatment of bronchoobstructive diseases .
- Methods : The study selected 25 persons to treat initials stages of bronchopulmonary diseases by Atrovent. The research of protective effect of Atrovent was realized on an experimental group of 12 persons .
- Results : The results of one-year control the patients in both groups have been demonstrated in the article .
-
Pharmacology
- Application : Atrovent is used to investigate its compatibility when mixed with other inhalation medications .
- Methods : The study tested the physicochemical compatibility and aerosol characteristics of Atrovent mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine .
- Results : No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures .
-
Pulmonology
- Application : Atrovent is used in the prevention and treatment of shortness of breath in patients with chronic obstructive pulmonary disease (COPD) and mild to moderate bronchial asthma .
- Methods : Atrovent is administered as a bronchodilator for maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease, including chronic bronchitis .
- Results : Atrovent has been found to be effective in preventing and treating shortness of breath in patients with COPD and bronchial asthma .
-
Pharmacology
- Application : Atrovent is used to investigate its stability when used in a chlorofluorocarbon (CFC)-free metered dose inhaler .
- Methods : The study tested the stability of Atrovent in a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide .
- Results : Ipratropium bromide is indicated for the regular treatment of reversible bronchospasm associated with chronic obstructive pulmonary disease (COPD) and chronic asthma .
特性
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipratropii bromidum | |
CAS RN |
58073-59-9, 22254-24-6 | |
| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




